
5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
Übersicht
Beschreibung
5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with the CAS Number: 907973-43-7 . It has a molecular weight of 165.21 . The compound is stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . and is in liquid form .
Molecular Structure Analysis
The InChI code for 5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is 1S/C10H12FN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5,10H,2-3,6,12H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Biochemical Modulation and Antitumor Effects:
- S-1, a novel oral anticancer drug, demonstrates significant antitumor effects and tolerability in advanced gastric cancer patients. The drug, composed of tegafur, gimestat, and otastat potassium, enhances 5-fluorouracil's (5-FU) tumor-selective toxicity by inhibiting the enzyme that degrades 5-FU and alleviating gastrointestinal toxicity. This oral administration shows a promising response rate and manageable adverse reactions, marking a critical development in chemotherapy (Sakata et al., 1998).
Role in Neurotransmitter Analysis:
- The compound's derivatives are used to study neurotransmitter concentrations, particularly serotonin and norepinephrine, in different regions of the hippocampus. This detailed understanding contributes to our knowledge of the brain's biochemical environment in various conditions, including the aftermath of septal lesions (Gage et al., 1978).
Pharmacokinetics and Pharmacodynamics Studies:
- Research comparing the pharmacokinetics and pharmacodynamics of S-1 between different ethnic groups provides crucial insights. It uncovers significant variations in drug metabolism and response, underscoring the importance of considering genetic and physiological differences in chemotherapy treatment plans (Chuah et al., 2011).
Metabolite Analysis using Nuclear Magnetic Resonance:
- Advanced methodologies like 19F nuclear magnetic resonance offer a groundbreaking way to study the metabolites of anticancer drugs, providing a comprehensive view of the drug's bioactivity and metabolism. This technique significantly contributes to optimizing drug dosages and understanding the drug's effects on the human body (Malet-Martino et al., 1986).
Pharmacokinetic and Anticancer Activity Analysis:
- Exploring the pharmacokinetic profile and anticancer activity of oral fluoropyrimidine S-1, combined with other compounds, illustrates the compound's potential in improving oral administration of 5-FU. It reveals a thorough understanding of the drug's mechanism, offering insights into developing more effective and less toxic chemotherapy treatments (Chu et al., 2004).
Exploration of Prodrugs:
- The study of prodrugs like 5-Fluoro-Pyrimidinone (5FP) and its conversion to 5FU showcases the innovative approach to enhance the effectiveness and manage the side effects of chemotherapy drugs. This research is pivotal in the development of more effective and patient-friendly cancer treatments (LoRusso et al., 2002).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302 and H319 , which indicate that it is harmful if swallowed and causes serious eye irritation, respectively. The precautionary statement P305+P351+P338 suggests that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
Eigenschaften
IUPAC Name |
5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5,10H,2-3,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYUGHNOJHWIJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | |
CAS RN |
907973-43-7 | |
| Record name | 5-Fluoro-1,2,3,4-tetrahydro-1-naphthalenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=907973-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




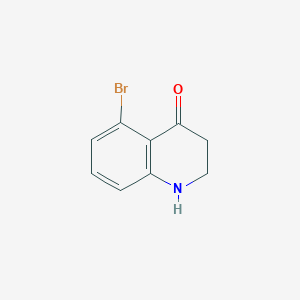

![6-Aminomethyl-imidazo[1,2-A]pyrazine 2hcl](/img/structure/B1375802.png)
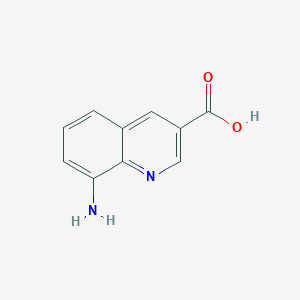

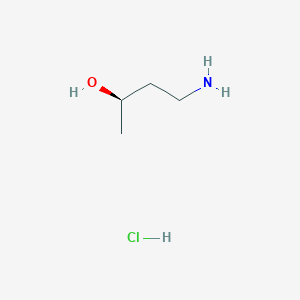
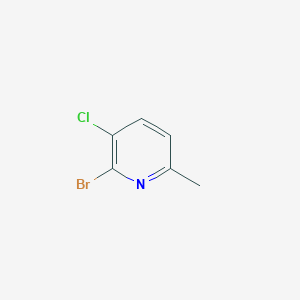
![2-Bromo-6,7-dihydro-4H-pyrano[4,3-d]thiazole](/img/structure/B1375807.png)
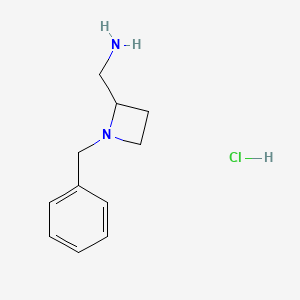
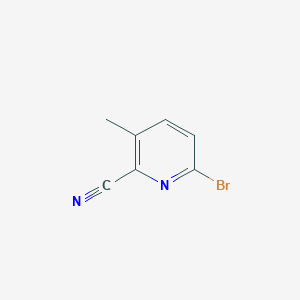
![2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride](/img/structure/B1375815.png)
![1-(7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone](/img/structure/B1375816.png)
![1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone](/img/structure/B1375817.png)